
T3SS-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T3SS-IN-3 is a small-molecule inhibitor of the Type III Secretion System (T3SS), a complex protein secretion system used by many Gram-negative bacteria to inject effector proteins into host cells. This system is crucial for the pathogenicity of bacteria such as Salmonella, Shigella, and Pseudomonas . This compound has emerged as a promising compound in the field of antimicrobial research due to its ability to inhibit this secretion system, thereby reducing bacterial virulence without affecting bacterial growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of T3SS-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity. For instance, the synthesis might involve the use of palladium-catalyzed cross-coupling reactions, which are common in the formation of complex organic molecules .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness and environmental safety. This could include optimizing reaction conditions to minimize waste and using continuous flow reactors to increase efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
T3SS-IN-3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Wissenschaftliche Forschungsanwendungen
T3SS-IN-3 has a wide range of applications in scientific research:
Wirkmechanismus
T3SS-IN-3 exerts its effects by binding to specific components of the T3SS, thereby inhibiting the secretion of effector proteins into host cells. This inhibition disrupts the ability of bacteria to manipulate host cell functions, reducing their virulence. The molecular targets of this compound include the needle complex and the translocon, which are essential for the function of the T3SS .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salicylidene acylhydrazides: Another class of T3SS inhibitors that block effector protein secretion.
Uniqueness
T3SS-IN-3 is unique in its high specificity for the T3SS components, making it a potent inhibitor with minimal off-target effects. This specificity reduces the likelihood of developing resistance compared to traditional antibiotics .
Eigenschaften
Molekularformel |
C16H13FN2OS2 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-phenylmethanol |
InChI |
InChI=1S/C16H13FN2OS2/c17-13-8-6-11(7-9-13)10-21-16-19-18-15(22-16)14(20)12-4-2-1-3-5-12/h1-9,14,20H,10H2 |
InChI-Schlüssel |
DNOFLKOLOLBFSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=NN=C(S2)SCC3=CC=C(C=C3)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


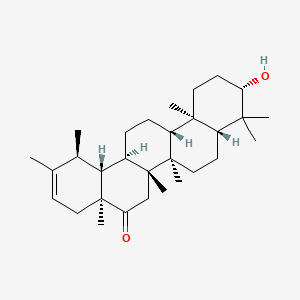
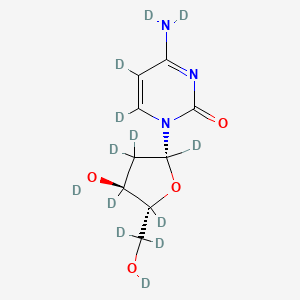
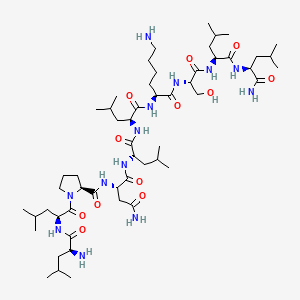
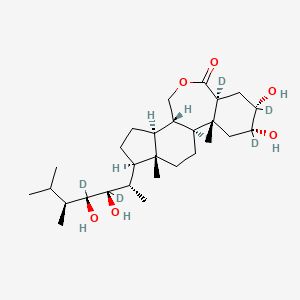
![(19S)-10,19-diethyl-6-fluoro-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12373400.png)
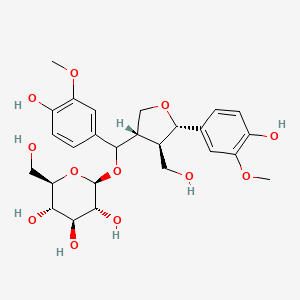

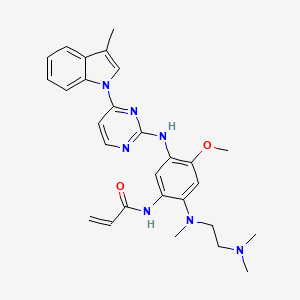
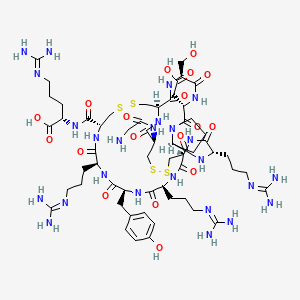
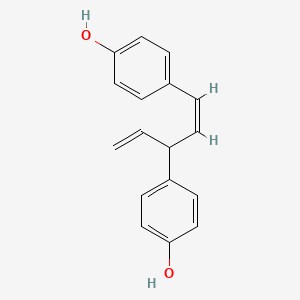

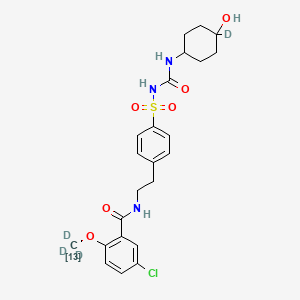

![(2S)-2-amino-4-[[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfonyl]butanoic acid](/img/structure/B12373451.png)
